

Physicochemical Profile & In Silico Predictions

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)butanoic acid

CAS No.: 188014-55-3

Cat. No.: B2809201

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Before experimental determination, a theoretical understanding of the compound's behavior is required to design efficient solubility screens.

Compound Identity:

- IUPAC Name: **2-(3-chlorophenyl)butanoic acid**^{[1][2]}
- CAS Number: 188014-55-3^{[1][2][3][4]}
- Molecular Formula: C₁₀H₁₁ClO₂
- Molecular Weight: 198.65 g/mol ^[5]

Predicted Solubility Parameters: The presence of the 3-chlorophenyl moiety introduces significant lipophilicity, while the carboxylic acid group confers pH-dependent solubility.

Parameter	Predicted Value	Mechanistic Implication
pKa (Acidic)	4.4 – 4.6	The compound exists primarily as a neutral species at gastric pH (1.2) and as an anion at intestinal pH (6.8–7.4). Solubility will increase exponentially above pH 5.5.
LogP (Octanol/Water)	3.1 – 3.4	High lipophilicity suggests poor intrinsic aqueous solubility () but excellent solubility in organic solvents (e.g., Ethanol, DMSO, Octanol).
Intrinsic Solubility ()	< 0.5 mg/mL	At pH < pKa, the un-ionized form will precipitate. Formulation strategies must utilize pH adjustment or cosolvents.
Melting Point	~55–60 °C	Lower melting points often correlate with higher solubility due to lower crystal lattice energy (ideal solubility theory).

Note: Values are estimated based on structure-activity relationships (SAR) of phenylbutanoic acid derivatives.

Experimental Protocol: Thermodynamic Solubility Determination

To generate regulatory-grade data, the "Shake-Flask" method remains the gold standard. This protocol is designed to eliminate common errors such as supersaturation and micelle formation.

Phase 1: Solvent Selection & Preparation

Select a diverse set of solvents to cover the entire polarity spectrum.

- Aqueous Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).
- Organic Solvents: Methanol, Ethanol, 1-Octanol, DMSO.
- Biorelevant Media: FaSSIF/FeSSIF (Simulated Intestinal Fluids).

Phase 2: Equilibrium Procedure (Shake-Flask Method)

- Saturation: Add excess solid **2-(3-chlorophenyl)butanoic acid** (approx. 20–50 mg) to 5 mL of the selected solvent in a borosilicate glass vial.
- Agitation: Incubate samples in a shaking water bath at controlled temperatures (298.15 K, 303.15 K, 310.15 K) for 24–72 hours.
 - Critical Step: Ensure solid phase is always present. If the solution becomes clear, add more solid.
- Equilibration: Allow samples to settle for 4 hours post-agitation to ensure phase separation.
- Filtration: Filter the supernatant using a 0.45 μm PVDF syringe filter (pre-heated to the experiment temperature to prevent precipitation).
- Quantification: Analyze the filtrate using HPLC-UV (C18 column, Mobile Phase: ACN/Water + 0.1% TFA).

Phase 3: Data Analysis (Thermodynamic Modeling)

Experimental data should be fitted to the Modified Apelblat Equation to determine the temperature dependence of solubility:

Where:

- = Mole fraction solubility
- = Absolute temperature (K)^[6]
- = Empirical constants derived from regression analysis.

pH-Solubility Profile (Henderson-Hasselbalch)

For ionizable compounds like **2-(3-chlorophenyl)butanoic acid**, solubility (

) is a function of pH and intrinsic solubility (

).[7]

The Equation:

Experimental Validation:

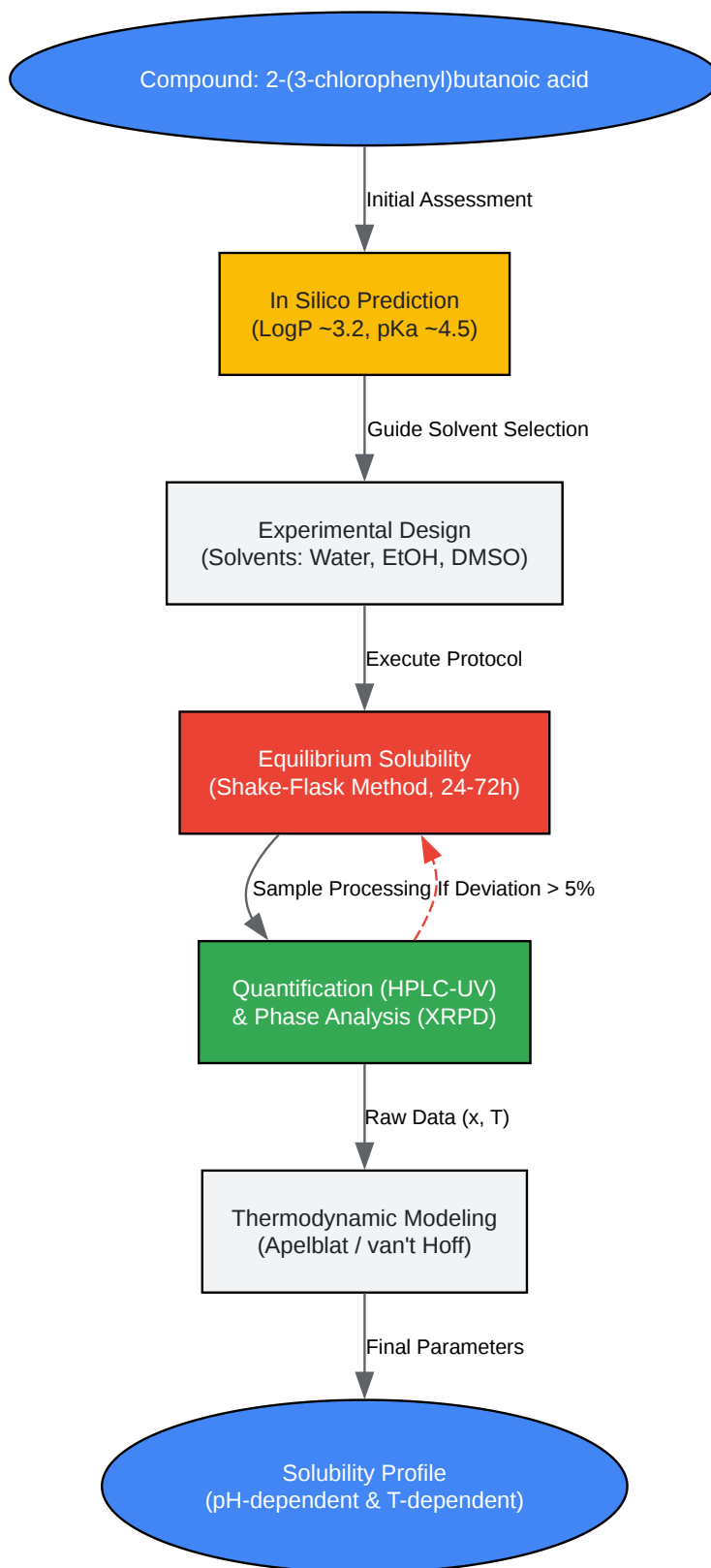
- Measure S_{obs} in 0.1 N HCl (where $pH \ll pK_a$).
- Measure S_{obs} in phosphate buffer at pH 7.4.
- Calculate the experimental pK_a .

Interpretation:

- Region A ($pH < 3$): Solubility is constant and equals S_{int} .
- Region B ($pH 3-6$): Solubility increases exponentially.
- Region C ($pH > 6$): Solubility is limited by the counter-ion (salt solubility product, K_{sp}).

Visualization of Solubility Workflow

The following diagram outlines the logical flow for characterizing the solubility of **2-(3-chlorophenyl)butanoic acid**, from prediction to thermodynamic modeling.



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Figure 1: Systematic workflow for determining the thermodynamic solubility profile of **2-(3-chlorophenyl)butanoic acid**.

Critical Considerations for Drug Development

When utilizing **2-(3-chlorophenyl)butanoic acid** as a scaffold or intermediate, consider the following:

- Polymorphism:
 - Solid-state characterization (XRPD/DSC) of the excess solid after the solubility experiment is mandatory. A change in crystal form (polymorph conversion) during the experiment can lead to erroneous solubility values.
 - Reference: Look for metastable forms which may exhibit higher apparent solubility but lower stability.
- Common Ion Effect:
 - In the presence of chloride ions (e.g., HCl buffer), the solubility might be slightly suppressed due to ionic strength effects, though less significant for this specific weak acid compared to salt forms.
- Cosolvency:
 - For formulation, a mixture of water and ethanol (or PEG 400) will likely show a logarithmic increase in solubility (Log-Linear Solubilization). The Jouyban-Acree model is recommended for predicting solubility in binary solvent mixtures.

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